2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
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Overview
Description
“2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 5th position, a carboxylic acid group at the 4th position, and a butyl(methyl)amino group at the 2nd position .Scientific Research Applications
Nucleotide Base Complexation and Molecular Architecture
Research on closely related compounds to 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid explores the complexation of nucleotide bases by molecular structures with active site carboxylic acids. Studies demonstrate the formation of complexes involving hydrogen bonds and π-stacking interactions, highlighting the potential of these compounds in understanding molecular interactions and designing molecular sensors or drug delivery systems. The microenvironment around the carboxylic acid group significantly alters its complexation behavior, offering insights into the subtle interplays in molecular recognition processes (Zimmerman, Wu, & Zeng, 1991).
Cocrystal Design and Supramolecular Chemistry
The design of cocrystals involving pyrimidine compounds and various carboxylic acids has been investigated, providing valuable knowledge on hydrogen bonding and supramolecular architectures. These studies are crucial for the development of new materials with tailored properties, such as improved solubility or stability, which are essential in pharmaceutical and materials science. The work on cocrystals reveals the potential for designing novel molecular assemblies with specific functionalities (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Synthesis and Functionalization of Pyrimidine Derivatives
Research also delves into the synthesis and functionalization of pyrimidine derivatives, including those similar to 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid. These efforts are directed towards generating compounds with potential applications in medicinal chemistry, such as antifolate inhibitors of thymidylate synthase, which is a target for anticancer and antibacterial agents. The development of synthetic methodologies for these compounds is pivotal for expanding the toolkit of compounds available for drug discovery (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Molecular Tweezers and Host-Guest Chemistry
Studies on molecular tweezers that incorporate structural elements similar to 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid contribute to our understanding of host-guest chemistry. These molecular tweezers can form complexes with various guests, including nucleotide bases, through specific non-covalent interactions. This research area has implications for the design of new receptors, sensors, and catalysts, highlighting the versatility and potential of pyrimidine derivatives in scientific research (Zimmerman et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBLNJBPVVSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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